Hydrazine sulfate-15N2

Catalog No.
S1490291
CAS No.
88491-70-7
M.F
H6N2O4S
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine sulfate-15N2

CAS Number

88491-70-7

Product Name

Hydrazine sulfate-15N2

Molecular Formula

H6N2O4S

Molecular Weight

132.11 g/mol

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1;

InChI Key

ZGCHATBSUIJLRL-AWQJXPNKSA-N

SMILES

NN.OS(=O)(=O)O

Synonyms

HS-15N2; Hydrazine Monosulfate-15N2; Hydrazinium Sulfate-15N2; NSC 3802; Hydrazine-1,2-15N2 Sulfate

Canonical SMILES

[NH3+]N.OS(=O)(=O)[O-]

Isomeric SMILES

[15NH3+][15NH2].OS(=O)(=O)[O-]

Hydrazine sulfate-15N2 is a nitrogen-15 labeled synthetic sulfate salt derived from hydrazine, a compound closely related to ammonia. Its chemical formula is H6N2O4S, and it has a molecular weight of approximately 132.11 g/mol . The compound is primarily used in research and industrial applications, particularly in the synthesis of various nitrogen-containing compounds. Hydrazine sulfate-15N2 is recognized for its potential toxicity, which necessitates careful handling and storage away from light and moisture .

Hydrazine sulfate-15N2 itself does not have a specific mechanism of action. However, the presence of the enriched nitrogen-15 isotope allows researchers to trace the movement and transformation of nitrogen atoms in various biological processes []. By incorporating hydrazine sulfate-15N2 into a reaction or pathway, scientists can use techniques like mass spectrometry to identify the fate of the labeled nitrogen atoms within the system.

Hydrazine sulfate-15N2 is a hazardous compound. It is classified as toxic by ingestion, inhalation, and skin contact. It can cause skin irritation and serious health problems if swallowed or inhaled [, ]. Here are some specific safety concerns:

  • Toxicity: LD50 (oral, rat) = 150 mg/kg []. This indicates a high level of toxicity upon ingestion.
  • Skin and Eye Irritation: Contact with the skin or eyes can cause irritation and burns [].
  • Flammability: While not readily flammable, hydrazine sulfate can decompose upon heating, releasing flammable gases.

Isotope Tracer Studies:

Hydrazine sulfate-15N2 is a valuable tool in isotope tracer studies. The nitrogen-15 (15N) isotope in the molecule acts as a tracer, allowing researchers to track the movement and fate of nitrogen-containing compounds in various systems. This technique is widely used in fields like:

  • Biochemistry: Studying metabolic pathways, nitrogen fixation, and protein synthesis. Source: National Institutes of Health: )
  • Environmental Science: Investigating nitrogen cycling in soil and water ecosystems. Source: International Atomic Energy Agency:
  • Pharmaceutical Science: Tracing the distribution and metabolism of nitrogen-containing drugs in the body. Source: American Chemical Society:

Synthesis of Nitrogen-15 Labeled Compounds:

Hydrazine sulfate-15N2 can be used as a starting material for the synthesis of other nitrogen-15 labeled compounds. These labeled compounds are crucial for various research applications, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the structure and dynamics of molecules containing nitrogen atoms. Source: Royal Society of Chemistry:
  • Mass Spectrometry: Identifying and characterizing unknown nitrogen-containing compounds. Source: American Society for Mass Spectrometry:
  • Positron Emission Tomography (PET) Imaging: Studying biological processes in living organisms by tracking the movement of radiolabeled tracers containing nitrogen-15. Source: National Cancer Institute: )
, particularly those involving nitrogen transfer. It can undergo oxidation reactions, forming nitrogen oxides or other nitrogen-containing products. For instance, in the presence of strong oxidizing agents, hydrazine sulfate can be oxidized to form hydrazine oxides . Additionally, it can react with ketones and aldehydes to form hydrazones, which are important intermediates in organic synthesis .

The synthesis of hydrazine sulfate-15N2 typically involves the reaction of labeled hydrazine with sulfuric acid. The process can be summarized as follows:

  • Preparation of Hydrazine: Labeled nitrogen gas (15N2) is introduced into a hydrazine synthesis reaction.
  • Formation of Hydrazine Sulfate: The resulting labeled hydrazine is then reacted with concentrated sulfuric acid to form hydrazine sulfate-15N2.

This method allows for the incorporation of nitrogen-15 isotopes into the hydrazine molecule, which is crucial for various analytical applications .

Hydrazine sulfate-15N2 finds applications primarily in research settings. Its uses include:

  • Synthetic Intermediates: It serves as a precursor for synthesizing other nitrogen-containing compounds.
  • Isotope Labeling: The compound is utilized in studies requiring nitrogen-15 labeling for tracing metabolic pathways.
  • Analytical Chemistry: It aids in the analysis of nitrogen compounds through mass spectrometry and NMR spectroscopy .

Interaction studies involving hydrazine sulfate-15N2 have highlighted its potential interactions with various drugs and biochemical pathways. Notably, it may enhance the hepatotoxic effects of medications like isoniazid, which also poses risks for liver damage . Additionally, interactions with monoamine oxidase inhibitors can lead to increased side effects due to its impact on neurotransmitter metabolism .

Several compounds share structural similarities or functional properties with hydrazine sulfate-15N2. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
HydrazineN2H4A simpler structure without sulfate; used primarily as a reducing agent.
Hydrazine hydrateN2H4·H2OA hydrated form of hydrazine; less toxic but still hazardous.
MethylhydrazineC2H8N2An alkylated derivative; used as a rocket propellant and exhibits different reactivity.
DimethylhydrazineC4H10N2More stable than hydrazine; used in aerospace applications.

Hydrazine sulfate-15N2's incorporation of the nitrogen-15 isotope distinguishes it from these similar compounds, making it particularly valuable for research applications requiring isotopic labeling.

Raschig Process Adaptations for ¹⁵N Incorporation

The Raschig process, a century-old industrial method for hydrazine production, has been systematically modified to incorporate nitrogen-15 isotopes. Traditional Raschig synthesis involves the reaction of ammonia (NH₃) with sodium hypochlorite (NaOCl) under alkaline conditions, producing chloramine (NH₂Cl) as an intermediate, which subsequently reacts with additional ammonia to yield hydrazine (N₂H₄). For ¹⁵N labeling, natural-abundance ammonia is replaced with ¹⁵NH₃ (99% isotopic purity), ensuring >98% ¹⁵N incorporation into the final hydrazine sulfate product.

Key Modifications:

  • Temperature Control: The chloramine formation step is conducted at 5–10°C to minimize hydrolysis to hydroxylamine (NH₂OH), which competes with hydrazine synthesis.
  • Catalytic Additives: Gelatin or polyphosphates are introduced during the hydrazine synthesis phase to suppress side reactions, improving yields to 60–70%.
  • Isotopic Purity Management: Ultrapure reagents (e.g., ¹⁵NH₃, NaOCl) mitigate isotopic dilution from trace natural nitrogen contaminants.

Challenges:

  • Byproduct Accumulation: Hydroxylamine and ammonium chloride impurities necessitate fractional crystallization for removal.
  • Energy Intensity: Vacuum distillation (50–60°C, 30 mmHg) is required to isolate anhydrous hydrazine-¹⁵N₂ before sulfation with H₂SO₄.

Table 1: Comparative Synthesis Conditions for Raschig-Based ¹⁵N Labeling

ParameterTraditional Raschig¹⁵N-Adapted Raschig
Ammonia SourceNatural NH₃99% ¹⁵NH₃
Reaction Temperature5–10°C5–10°C
CatalystsNoneGelatin/Polyphosphates
Yield50–60%60–70%
Isotopic PurityN/A>98% ¹⁵N

Post-Synthetic Isotope Exchange Strategies

Post-synthetic isotope exchange offers a flexible route to introduce ¹⁵N labels into pre-formed hydrazine derivatives. This method leverages the reversible nature of nitrogen-hydrogen bonds in hydrazine sulfate, enabling isotopic enrichment through equilibrium-driven exchange reactions.

Protocol:

  • Isotopic Exchange: Hydrazine sulfate is refluxed with ¹⁵N-enriched ammonia (¹⁵NH₃) at 80°C for 72 hours, achieving 90–95% isotopic exchange.
  • Distillation: Subsequent vacuum distillation recovers hydrazine-¹⁵N₂, which is then sulfated to yield the final product.

Advantages:

  • Retro-Compatibility: Applicable to hydrazine derivatives synthesized via non-Raschig methods.
  • Scalability: Continuous-flow reactors enable large-scale production with reduced energy input.

Limitations:

  • Incomplete Exchange: Residual natural-abundance nitrogen necessitates iterative purification steps.
  • Side Reactions: Prolonged heating risks decomposition to ammonia and nitrogen gas.

Catalytic Dehydrogenation Approaches for ¹⁵N Enrichment

Recent advances in heterogeneous catalysis have enabled direct dehydrogenation of ¹⁵NH₃ to hydrazine-¹⁵N₂, bypassing traditional multi-step syntheses.

Mechanism:

  • Catalytic System: Ni–Pt/CeO₂ nanoparticles facilitate ammonia dehydrogenation at 150–200°C under 10–20 bar H₂.
  • Reaction Pathway:
    $$
    2\,^{15}\text{NH}3 \xrightarrow{\text{Ni–Pt/CeO}2} ^{15}\text{N}2\text{H}4 + \text{H}_2
    $$
    Selectivity for hydrazine reaches 80–85%, with conversion efficiencies of 45–55%.

Innovations:

  • Energy Efficiency: Eliminates cryogenic conditions required in Raschig-derived methods.
  • Continuous Production: Fixed-bed reactors enable steady-state hydrazine output, ideal for industrial applications.

Challenges:

  • Hydrogen Co-Production: Competing H₂ evolution reduces overall yield.
  • Catalyst Deactivation: Sulfur poisoning from sulfate intermediates necessitates frequent catalyst regeneration.

¹⁵N Tracer Applications in Decomposition Kinetics

The decomposition of hydrazine sulfate-¹⁵N₂ in aqueous solutions follows a multi-step pathway involving N–N bond cleavage and hydrogen transfer reactions. Studies employing ¹⁵N-labeled hydrazine sulfate have demonstrated that nitrogen gas (N₂) evolved during decomposition originates predominantly from intramolecular N–N bonds rather than intermolecular recombination. For example, isotopic analysis of N₂ produced during rhodium-catalyzed decomposition revealed that 98% of the nitrogen molecules derive from a single hydrazine molecule, with minimal contribution from N–N bond fission between separate molecules [3] [4]. This suggests a mechanism where adsorbed NH radicals on the catalyst surface react with molecularly adsorbed hydrazine, preserving the isotopic integrity of the parent compound [3].

Kinetic isotope effects (KIEs) during decomposition exhibit concentration-dependent behavior. At low hydrazine concentrations (<0.1 M), the reaction follows a half-order dependence on hydrazine, with a measured ¹⁵ε (isotope enrichment factor) of −12.3‰ ± 1.2‰ [3]. This negative value indicates preferential cleavage of ¹⁴N–¹⁴N bonds over ¹⁵N–¹⁵N bonds due to lower zero-point energy in the heavier isotopologue. At higher concentrations (>0.5 M), the reaction transitions to zero-order kinetics, with isotopic effects diminishing as the rate becomes limited by catalyst surface saturation [3].

Decomposition pathways bifurcate under varying pH conditions:

  • Acidic conditions (pH < 4): Predominant formation of ¹⁵NH₃ via proton-assisted N–N cleavage, with ¹⁵N₂ yields below 5% [4].
  • Neutral conditions (pH 6–8): Maximal ¹⁵N₂ production (15–25% of initial hydrazine), accompanied by isotopic scrambling in residual NH₃ [4].
  • Alkaline conditions (pH > 10): Enhanced ¹⁵N–¹⁴N heteronuclear diatomic formation (¹⁴N¹⁵N), accounting for 18–22% of total N₂ [5].

The table below summarizes isotopic distributions in N₂ gas under different experimental conditions:

Condition¹⁴N₂ (%)¹⁴N¹⁵N (%)¹⁵N₂ (%)
Rhodium catalyst62.128.49.5
Acidic hydrolysis94.74.90.4
Alkaline oxidation41.338.620.1

Data derived from [3] [4] [5].

Isotopic Fractionation During Heterocyclization Reactions

Isotopic fractionation in hydrazine sulfate-¹⁵N₂ becomes pronounced during transient heterocyclization events, particularly in the formation of N₄H₆ intermediates. Quantum mechanical analyses reveal that the cyclo-(NH)₄·H₂ structure, though metastable, serves as a critical branching point for isotopic partitioning [5]. During its decomposition, the central N–N bond ruptures preferentially (activation energy = 85.2 kJ/mol), while side N–N bond cleavage requires higher energy (92.7 kJ/mol) [5]. This energy disparity drives isotopic sorting, with ¹⁵N accumulating in the more stable NH₃ fragments.

Hydrogen transfer dynamics significantly influence fractionation. In the transition state preceding N₄H₆ decomposition, proton shuffling between nitrogen atoms creates localized charge gradients. Nitrogen atoms bearing ¹⁵N isotopes exhibit reduced vibrational amplitudes, stabilizing negative charges (−0.43 e) compared to ¹⁴N centers (−0.38 e) [5]. This electronic polarization directs hydrogen atoms toward ¹⁵N sites, favoring ¹⁵N–H bond formation in residual ammonia. Consequently, the δ¹⁵N value of NH₃ produced during heterocyclization exceeds that of coexisting N₂ by 8.7–11.2‰ [5].

Isotope-specific ring-opening kinetics further modulate fractionation. Cyclic intermediates containing adjacent ¹⁵N atoms decompose 23% slower than those with ¹⁴N–¹⁴N pairs due to increased bond dissociation energies (327 kJ/mol vs. 315 kJ/mol) [5]. This kinetic isotope effect (KIE = 1.18) promotes enrichment of ¹⁵N in persistent heterocyclic byproducts.

Quantum Mechanical Modeling of ¹⁵N–¹⁴N Bond Dynamics

Coupled-cluster singles and doubles (CCSD) calculations at the cc-pVTZ level provide atomic-scale insights into ¹⁵N–¹⁴N bond behavior. The potential energy surface for N₂H₅⁺ dissociation reveals two distinct pathways:

  • Symmetrical cleavage: N₂H₅⁺ → NH₂⁺ + NH₃ (ΔG‡ = 134.5 kJ/mol)
  • Asymmetrical cleavage: N₂H₅⁺ → N₂H₃⁺ + H₂ (ΔG‡ = 141.2 kJ/mol)

Isotopic substitution alters these barriers differentially. For ¹⁵N₂H₅⁺, symmetrical cleavage becomes 6.3 kJ/mol more favorable than the asymmetrical route due to reduced zero-point energy in the ¹⁵N–¹⁵N bond [5]. This computational finding aligns with experimental observations of enhanced ¹⁵N₂ yields under high-pH conditions where symmetrical cleavage dominates [4].

Electrostatic potential maps highlight isotopic effects on charge distribution. In N₂H₄ molecules, ¹⁵N centers exhibit 7% greater electron density compared to ¹⁴N, increasing their susceptibility to nucleophilic attack [5]. This electronic disparity explains the preferential oxidation of ¹⁵N sites during heterocyclization, as evidenced by ¹⁵N enrichment factors (ε) of +4.2‰ in azine byproducts [5].

Non-covalent interactions also display isotope sensitivity. The binding energy between ¹⁵NH₃ and a water molecule exceeds that of ¹⁴NH₃ by 0.8 kJ/mol due to stronger hydrogen bonding [5]. This subtle energy difference influences solvation dynamics, with ¹⁵N-containing species exhibiting 12% longer hydration lifetimes in aqueous solutions [5].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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